2-(4-Chlorophenyl)benzofuran 2-(4-Chlorophenyl)benzofuran
Brand Name: Vulcanchem
CAS No.: 39195-66-9
VCID: VC21308539
InChI: InChI=1S/C14H9ClO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl
Molecular Formula: C14H9ClO
Molecular Weight: 228.67 g/mol

2-(4-Chlorophenyl)benzofuran

CAS No.: 39195-66-9

Cat. No.: VC21308539

Molecular Formula: C14H9ClO

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)benzofuran - 39195-66-9

Specification

CAS No. 39195-66-9
Molecular Formula C14H9ClO
Molecular Weight 228.67 g/mol
IUPAC Name 2-(4-chlorophenyl)-1-benzofuran
Standard InChI InChI=1S/C14H9ClO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H
Standard InChI Key PRWRIKBNUNAGTF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Nomenclature

2-(4-Chlorophenyl)benzofuran is identified through several standardized systems in chemical databases and literature. The compound is primarily recognized by its CAS Registry Number 39195-66-9, which serves as a unique identifier in chemical research and regulatory contexts . The compound has several synonyms including:

  • 2-(4-chlorophenyl)-1-benzofuran

  • 2-(4-CHLOROPHENYL)BENZOFURAN

  • Benzofuran, 2-(4-chlorophenyl)-

  • 2-(4-chlorophenyl)benzo[b]furan

  • 2-(p-chlorophenyl)benzofuran

The IUPAC systematic name for this compound is 2-(4-chlorophenyl)-1-benzofuran, which precisely describes its molecular structure according to international chemical nomenclature standards .

Physical and Chemical Properties

2-(4-Chlorophenyl)benzofuran possesses specific physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₄H₉ClO
Molecular Weight228.67 g/mol
Exact Mass228.034
Physical StateSolid (presumed)-
LogP4.7532
Polar Surface Area (PSA)13.14 Ų
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash PointNot available

The compound's relatively high LogP value of 4.7532 indicates significant lipophilicity, suggesting good membrane permeability but potential poor water solubility . This property is particularly relevant for considering the compound's potential pharmacokinetic behavior if it were to be investigated for biological applications.

Structural Characteristics

Molecular Structure

2-(4-Chlorophenyl)benzofuran consists of a benzofuran scaffold with a 4-chlorophenyl substituent at the 2-position. The benzofuran core itself comprises a benzene ring fused with a furan ring, creating a bicyclic heterocyclic system. The 4-chlorophenyl group is directly attached to the 2-position of this benzofuran system .

The structural representation can be described through several chemical notations:

  • InChI: InChI=1S/C14H9ClO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H

  • SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl

Conformation and Structural Features

Based on structural studies of related compounds, the benzofuran unit in such molecules is typically planar. For instance, in 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, the benzofuran unit was found to be essentially planar with a mean deviation of only 0.006 Å from the least-squares plane defined by its constituent atoms .

Chemical Reactivity

The reactivity of 2-(4-Chlorophenyl)benzofuran can be inferred from the general reactivity patterns of benzofuran derivatives and substituted aromatic compounds.

Oxidation Reactions

Related benzofuran compounds are susceptible to oxidation reactions. For example, 2-(4-chlorophenyl)-5-fluoro-3-methylsulfanyl-1-benzofuran can be oxidized using 3-chloroperoxybenzoic acid to form the corresponding sulfinyl derivative . This suggests that 2-(4-Chlorophenyl)benzofuran may undergo similar oxidation reactions, particularly at reactive positions of the benzofuran core.

Halogen-Related Interactions

The chlorine atom in the 4-position of the phenyl ring can participate in halogen bonding. In crystal structures of related compounds, Cl···O halogen bonds have been observed with lengths of approximately 3.254 Å . This suggests that 2-(4-Chlorophenyl)benzofuran may exhibit similar intermolecular interactions in its crystal structure or when interacting with biological targets.

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